3,6-diethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
CAS No.: 864926-76-1
Cat. No.: VC5297385
Molecular Formula: C19H23N3O7S
Molecular Weight: 437.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864926-76-1 |
|---|---|
| Molecular Formula | C19H23N3O7S |
| Molecular Weight | 437.47 |
| IUPAC Name | diethyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
| Standard InChI | InChI=1S/C19H23N3O7S/c1-3-28-18(26)16-11-7-8-21(19(27)29-4-2)9-12(11)30-17(16)20-13(23)10-22-14(24)5-6-15(22)25/h3-10H2,1-2H3,(H,20,23) |
| Standard InChI Key | CHXGQRJVPQXZCY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CN3C(=O)CCC3=O |
Introduction
The compound 3,6-diethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic molecule featuring a thieno[2,3-c]pyridine backbone. This structure is adorned with two ethyl groups at positions 3 and 6, an acetamido group at position 2, and two carboxylate ester functionalities at positions 3 and 6. The presence of the thieno[2,3-c]pyridine moiety contributes to its potential biological activity and chemical reactivity.
Biological Activity
Compounds with thieno[2,3-c]pyridine structures are known for their potential biological activities, including cardiovascular effects and antimicrobial properties. The specific biological activity of 3,6-diethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate would depend on its functional groups and how they interact with biological targets.
Chemical Reactivity
The chemical reactivity of this compound is influenced by its functional groups:
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Ethyl Groups: Generally inert but can participate in reactions under specific conditions.
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Acetamido Group: Can participate in reactions involving the amide linkage.
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Carboxylate Ester Groups: Can undergo hydrolysis or participate in condensation reactions.
Applications
Given its structural complexity and potential biological activity, 3,6-diethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate could have applications in medicinal chemistry, particularly in the development of new drugs targeting cardiovascular or infectious diseases.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Diethyl Malonate | Simple Diester | Used as a precursor in organic synthesis |
| Acetamidothiophene | Thiophene Ring | Studied for antimicrobial properties |
| Thienopyridine Derivatives | Thienopyridine Framework | Known for cardiovascular effects |
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